molecular formula C10H7N3O2 B100102 4-(4-Nitrophenyl)pyrimidine CAS No. 16495-82-2

4-(4-Nitrophenyl)pyrimidine

Cat. No.: B100102
CAS No.: 16495-82-2
M. Wt: 201.18 g/mol
InChI Key: YCSVBEUJTTWMGF-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a nitrophenyl group at the fourth position. Pyrimidines are known for their significant roles in biological systems, including their presence in nucleic acids. The nitrophenyl group adds unique chemical properties to the compound, making it valuable in various scientific applications.

Scientific Research Applications

4-(4-Nitrophenyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the exact mechanism of action of 4-(4-Nitrophenyl)pyrimidine is not fully understood, it is believed to exhibit its effects through various pathways. For instance, in the case of triazole-pyrimidine hybrids, the mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future research directions for 4-(4-Nitrophenyl)pyrimidine could involve further exploration of its biological activities and potential therapeutic applications. For instance, the triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents . Further studies could focus on optimizing these compounds for better efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)pyrimidine typically involves the reaction of 4-nitrobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrimidine ring with the nitrophenyl substituent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)pyrimidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 4-(4-Aminophenyl)pyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitrophenyl group.

Comparison with Similar Compounds

    4-Phenylpyrimidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-(4-Chlorophenyl)pyrimidine: Contains a chloro group instead of a nitro group, leading to different substitution reactions and biological properties.

    4-(4-Methylphenyl)pyrimidine: Features a methyl group, affecting its steric and electronic properties.

Uniqueness: 4-(4-Nitrophenyl)pyrimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in reduction and substitution reactions, making the compound versatile for various applications.

Properties

IUPAC Name

4-(4-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-13(15)9-3-1-8(2-4-9)10-5-6-11-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVBEUJTTWMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363920
Record name 4-(4-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16495-82-2
Record name 4-(4-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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